1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
Overview
Description
1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] is a complex organic compound with the molecular formula C18H18ClFN2O. This compound is characterized by its unique spiro structure, which includes a furo-pyridine and piperidine ring system. It is primarily used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] involves multiple steps, typically starting with the preparation of the furo-pyridine core. The synthetic route often includes:
Formation of the furo-pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the spiro-piperidine ring: This is achieved through a series of nucleophilic substitution reactions.
Functional group modifications: Chlorination and fluorination are carried out using reagents like thionyl chloride and fluorinating agents under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis systems to ensure consistency and scalability.
Chemical Reactions Analysis
1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert certain functional groups to their reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] stands out due to its unique spiro structure and the presence of both chloro and fluoro substituents. Similar compounds include:
1’-Benzyl-6-chloro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine]: Lacks the fluoro substituent.
1’-Benzyl-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine]: Lacks the chloro substituent.
1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidin]-1-one: Contains an additional oxo group.
These structural differences can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of 1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine].
Properties
IUPAC Name |
1'-benzyl-6-chloro-7-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-17-16(20)14-12-23-18(15(14)10-21-17)6-8-22(9-7-18)11-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETBKWFABRXPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CN=C(C(=C3CO2)F)Cl)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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